molecular formula C11H15N3O2 B5774099 N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide

N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5774099
M. Wt: 221.26 g/mol
InChI Key: NSKVHPATAFCFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide, also known as DMAPA, is a chemical compound that has been widely used in scientific research for its unique properties. DMAPA is a pyridinecarboximidamide derivative that has been synthesized through various methods and has been extensively studied for its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide is not fully understood, but it is believed to act as a Lewis base catalyst, facilitating the reaction between the reactants by increasing the electrophilicity of the carbonyl group.
Biochemical and Physiological Effects:
N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods without degradation. However, N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide can be toxic and should be handled with caution. It can also react violently with some compounds, such as water and strong acids.

Future Directions

There are several future directions for the use of N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide can also be used as a catalyst in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research can be conducted to better understand the mechanism of action of N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide is a valuable reagent that has been widely used in scientific research for its unique properties. It has several applications in the field of biochemistry and pharmacology and has been shown to have various biochemical and physiological effects. While N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has several advantages for lab experiments, it should be handled with caution due to its toxicity and reactivity with certain compounds. Further research can be conducted to explore the potential applications of N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide in various fields of science.

Synthesis Methods

N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-pyridinecarboximidamide with 2,2-dimethylpropanoic anhydride in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has been widely used in scientific research for its various applications in the field of biochemistry and pharmacology. It has been used as a catalyst in various chemical reactions, such as the acylation of alcohols and amines. N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide has also been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)10(15)16-14-9(12)8-6-4-5-7-13-8/h4-7H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVHPATAFCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON=C(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)O/N=C(/C1=CC=CC=N1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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